REACTION_CXSMILES
|
P(=O)(O)(O)O.[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([NH2:13])[N:8]=1.[CH3:14][CH2:15][C:16](=O)[CH2:17][C:18](=O)[CH2:19][CH3:20]>>[NH2:6][C:7]1[CH:12]=[CH:11][C:10]2[C:9](=[N:13][C:16]([CH2:15][CH3:14])=[CH:17][C:18]=2[CH2:19][CH3:20])[N:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)N
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
CCC(CC(CC)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated on the steam bath under nitrogen atmosphere for 16 hours
|
Duration
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16 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured
|
Type
|
CUSTOM
|
Details
|
into crushed ice
|
Type
|
EXTRACTION
|
Details
|
neutralized with concentrated ammonium hydroxide and extracted with methylene chloride (3×250 ml.)
|
Type
|
CUSTOM
|
Details
|
The combined extracts are dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Crystallization of the residue from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=NC(=CC(=C2C=C1)CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |